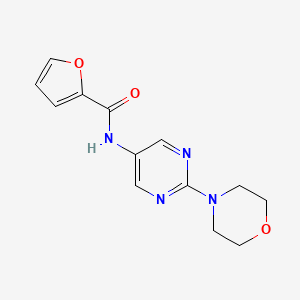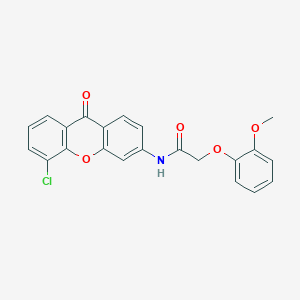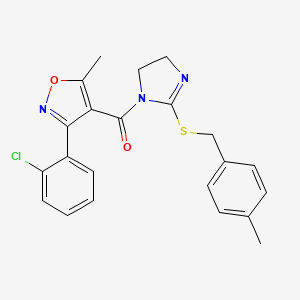
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pterins . Morpholine is a common moiety in pharmaceuticals and its presence in the compound suggests potential biological activity .
Molecular Structure Analysis
The molecular structure of “N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide” would likely involve a pyrimidine ring attached to a morpholine ring and a furamide group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its exact molecular structure. Pyrimidines, morpholines, and furamides can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, similar compounds have a solid physical state, a predicted boiling point of 399.2° C at 760 mmHg, a predicted density of 1.2 g/cm 3, and a predicted refractive index of n 20D 1.58 .Wirkmechanismus
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide inhibits kinase activity by binding to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream targets. This leads to the suppression of downstream signaling pathways and ultimately, the inhibition of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, angiogenesis, and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide in lab experiments is its specificity for certain kinases, making it a valuable tool for studying the role of specific kinases in cellular processes. However, this compound's effectiveness may be limited by its solubility and bioavailability, which can affect its ability to reach its target kinase in vivo.
Zukünftige Richtungen
Further research is needed to fully understand the potential applications of N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide in cancer treatment and other diseases. One future direction could be to investigate the effectiveness of this compound in combination with other kinase inhibitors or chemotherapy drugs. Another direction could be to explore the use of this compound as a diagnostic tool for identifying kinase mutations in cancer cells. Additionally, the development of more potent and selective this compound analogs could lead to improved therapeutic outcomes.
Synthesemethoden
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2-furancarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-4-morpholinopyrimidine. The final product is obtained through the reaction of the intermediate with furfurylamine.
Wissenschaftliche Forschungsanwendungen
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide has been used in various scientific research studies due to its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth and division. Inhibition of kinases can lead to the suppression of cancer cell growth and other diseases. This compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12(11-2-1-5-20-11)16-10-8-14-13(15-9-10)17-3-6-19-7-4-17/h1-2,5,8-9H,3-4,6-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPHEYGKVBKZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2792829.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)
![4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792832.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)
![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)

![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2792845.png)
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)
![3-(3-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2792849.png)
![1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2792850.png)